Methyl 3-[4-(chloromethyl)phenyl]propanoate
Description
Methyl 3-[4-(chloromethyl)phenyl]propanoate is an organic compound featuring a propanoate ester backbone with a para-chloromethyl-substituted phenyl group at the 3-position. Applications may include use as a precursor for antimicrobial agents, as seen in sulfonyl derivatives (), though specific biological data for the target compound remain underexplored.
Properties
CAS No. |
6937-69-5 |
|---|---|
Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
methyl 3-[4-(chloromethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H13ClO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5H,6-8H2,1H3 |
InChI Key |
VTMAOWNBGPNCFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)CCl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 3-[4-(chloromethyl)phenyl]propanoate
Detailed Synthetic Procedure
Step 1: Preparation of 3-[4-(chloromethyl)phenyl]propanoic acid
- Starting material: 3-phenylpropanoic acid (also referred to as 2-phenylpropionic acid in some sources).
- Reagents: Solid formaldehyde, concentrated sulfuric acid (H2SO4), hydrogen chloride (HCl) gas.
- Conditions:
- The phenylpropanoic acid is mixed with solid formaldehyde.
- Concentrated sulfuric acid is added dropwise at 20–50 °C.
- Hydrogen chloride gas is then introduced gradually.
- The reaction mixture is heated to 70–100 °C and maintained for 10–30 hours.
- Outcome: The chloromethylation occurs selectively at the para position of the phenyl ring, yielding 3-[4-(chloromethyl)phenyl]propanoic acid.
This step exploits electrophilic aromatic substitution facilitated by formaldehyde and HCl in the presence of sulfuric acid, which acts as a catalyst and dehydrating agent.
Step 2: Esterification to this compound
- Reagents: Methanol and thionyl chloride (SOCl2).
- Conditions:
- The chloromethyl-substituted acid is dissolved in methanol.
- Thionyl chloride is added as a catalyst/promoter.
- The reaction is carried out at 45–65 °C for 12–24 hours.
- Work-up: The reaction mixture is poured into water, the aqueous phase is removed, and the organic phase is subjected to vacuum distillation to isolate the methyl ester.
- Yield and Purity: The product is obtained with high purity (above 99%) and molar yields ranging from 90% to 93% depending on specific conditions.
Reaction Parameters and Optimization
The patent CN106349051A provides detailed molar ratios and conditions for optimal yields:
| Parameter | Range / Value |
|---|---|
| Molar ratio (3-phenylpropanoic acid : formaldehyde : HCl) | 1 : 1.5–4 : 2.5–7.5 |
| Molar ratio (3-[4-(chloromethyl)phenyl]propanoic acid : methanol : thionyl chloride) | 1 : 10–50 : 0.1–1 |
| Temperature (chloromethylation) | 20–50 °C (acid addition), then 70–100 °C (reaction) |
| Reaction time (chloromethylation) | 10–30 hours |
| Temperature (esterification) | 45–65 °C |
| Reaction time (esterification) | 12–24 hours |
These parameters allow flexibility to optimize yield and purity based on scale and equipment.
Representative Experimental Data
| Embodiment | Starting Material (g) | Formaldehyde (g) | H2SO4 (g) | HCl (g) | Methanol (g) | SOCl2 (g) | Product Yield (g) | Purity (%) | Molar Yield (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 198.5 (1 mol) | 45 (1.5 mol) | 500 (5 mol) | 507 (5 mol) | 320 (10 mol) | 11.9 (0.1 mol) | 191.3 | 99.2 | 90 |
| 2 | 198.5 (1 mol) | 45 (1.5 mol) | 500 (5 mol) | 507 (5 mol) | 960 (30 mol) | 71 (0.6 mol) | 197.6 | 99.4 | 93 |
| 3 | 150 (1 mol) | 120 (4 mol) | 600 (6 mol) | 760 (7.5 mol) | 960 (30 mol) | 71 (0.6 mol) | 70 (refined acid) | >99 | N/A |
Note: Embodiment 3 focuses on acid intermediate purification.
Analysis of Preparation Methods
Advantages
- High Purity: The method yields this compound with purity exceeding 99%, suitable for sensitive applications.
- Good Yield: Molar yields up to 93% demonstrate efficiency.
- Scalability: The process uses commercially available reagents and standard equipment, facilitating scale-up.
- Controlled Reaction Conditions: The staged addition of reagents and temperature control minimizes side reactions.
Challenges and Considerations
- Reaction Time: Chloromethylation requires long reaction times (up to 30 hours), which may impact throughput.
- Use of Thionyl Chloride: SOCl2 is corrosive and toxic, necessitating careful handling and appropriate safety measures.
- Waste Management: Acidic and chlorinated byproducts require proper disposal protocols.
Complementary Synthetic Routes and Research Findings
While the primary method described above is the most documented and efficient, alternative synthetic strategies involving different chloromethylation agents or esterification methods exist but are less reported specifically for this compound.
Other literature on related compounds emphasizes the importance of controlling electrophilic substitution to avoid polysubstitution or side-chain chlorination. The use of formaldehyde and HCl in sulfuric acid medium remains the preferred chloromethylation approach due to its selectivity and yield.
Summary Table of Preparation Method
| Step | Reaction Type | Reagents | Conditions | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | Chloromethylation | 3-Phenylpropanoic acid, formaldehyde, H2SO4, HCl | 20–50 °C (acid addition), 70–100 °C (reaction), 10–30 h | 3-[4-(chloromethyl)phenyl]propanoic acid | ~90 (crude) | >99 (refined) |
| 2 | Esterification | Chloromethylated acid, methanol, thionyl chloride | 45–65 °C, 12–24 h | This compound | 90–93 | >99 |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in Methyl 3-[4-(chloromethyl)phenyl]propanoate can undergo nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium hydroxide, leading to the formation of hydroxymethyl derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products:
Hydroxymethyl derivatives: from substitution reactions.
Alcohols: from reduction reactions.
Carboxylic acids: from oxidation reactions.
Scientific Research Applications
Chemistry: Methyl 3-[4-(chloromethyl)phenyl]propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of drugs with potential therapeutic applications. Its derivatives are studied for their biological activities, including antimicrobial and anti-inflammatory properties .
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new polymers and resins .
Mechanism of Action
The mechanism of action of Methyl 3-[4-(chloromethyl)phenyl]propanoate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of drugs that target specific enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 3-[4-(chloromethyl)phenyl]propanoate with derivatives differing in ester groups, substituents, and functional groups.
Structural Analogues and Ester Variations
Key Observations :
- Ester Group Variation : Ethyl esters (e.g., ) exhibit lower polarity and higher lipophilicity compared to methyl esters, influencing solubility and bioavailability.
- Substituent Effects : The chloromethyl group offers nucleophilic reactivity, while sulfonyl () and chloroacetyl () groups increase electrophilicity, altering chemical behavior.
Functional Group Modifications
Key Observations :
- Sulfonyl Derivatives: Exhibit pronounced antimicrobial activity due to enhanced electron-withdrawing effects ().
- Nitrobenzyloxy Groups : Increase molecular stability, facilitating crystallographic studies ().
Antimicrobial Activity
Sulfonyl analogs of this compound, such as methyl 3-[(4-chlorophenyl)sulfonyl]propanoate, demonstrate significant antimicrobial activity against bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans), with MIC values ranging from 8–32 µg/mL (). This suggests that the target compound, with a reactive chloromethyl group, could serve as a precursor for bioactive molecules.
Q & A
Q. What are the common synthetic routes for preparing Methyl 3-[4-(chloromethyl)phenyl]propanoate, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, including esterification, chloromethylation, and coupling strategies. For example, intermediates like methyl 3-(4-hydroxyphenyl)propanoate can undergo chloromethylation using reagents such as thionyl chloride (SOCl₂) to introduce the chloromethyl group. Suzuki-Miyaura cross-coupling may also be employed to attach aromatic substituents, followed by hydrolysis to yield the final product . Key intermediates include methyl 3-(4-hydroxyphenyl)propanoate and methyl 3-(4-((halobenzyl)oxy)phenyl)propanoate derivatives .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR are critical for confirming the ester group, chloromethyl moiety, and aromatic substitution patterns. For example, the chloromethyl group () appears as a singlet near δ 4.5–4.7 ppm in H-NMR .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, with adducts like [M+Na] often observed .
- HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) is used for purity assessment, with retention times typically under 1 minute under optimized conditions .
Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The chloromethyl () group is highly electrophilic, enabling nucleophilic substitution with amines, thiols, or alkoxides. For instance, it can react with imidazole derivatives to form prodrugs or conjugates, as seen in reactions with 4-[4-(chloromethyl)phenyl]imidazole derivatives to generate bioactive molecules .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized in the synthesis of arylpropanoate esters?
Optimization involves:
- Catalyst selection : Palladium acetate with triphenylphosphine in anhydrous DMF improves coupling efficiency .
- Solvent and temperature : Dimethylformamide (DMF) at 80–100°C enhances reaction rates.
- Boronic acid equivalents : Using 1.2–1.5 equivalents of p-tolylboronic acid minimizes side reactions. Post-coupling hydrolysis with LiOH in THF achieves >90% yield of the carboxylic acid intermediate .
Q. What strategies resolve contradictory data in reaction yields during scale-up synthesis?
- Design of Experiments (DOE) : Systematic variation of parameters (e.g., temperature, catalyst loading) identifies critical factors affecting yield.
- Byproduct analysis : LC-MS or GC-MS detects impurities from incomplete coupling or ester hydrolysis, guiding purification adjustments .
- In-line monitoring : Real-time FTIR or Raman spectroscopy tracks reaction progress to optimize endpoint determination .
Q. What crystallographic techniques confirm the molecular structure, and how are data inconsistencies addressed?
- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C-Cl bond at 1.79 Å) and validates stereochemistry. Data-to-parameter ratios >12.9 and R-factors <0.05 ensure reliability .
- Inconsistency mitigation : Redundant data collection (multiple crystals) and refinement against high-resolution datasets reduce systematic errors. Discrepancies in unit cell parameters are addressed via repeated crystallization in alternative solvents (e.g., THF vs. ethanol) .
Q. How can isotopic labeling (e.g., ) be integrated into the structure for pharmacokinetic studies?
- Radiosynthesis : Nucleophilic substitution of the chloromethyl group with -fluoride (e.g., using K/Kryptofix 222) under anhydrous conditions.
- Purification : Solid-phase extraction (C18 cartridges) or HPLC isolates the labeled compound (e.g., -FET analogs) with radiochemical purity >95% .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Yields
| Step | Reaction Type | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Esterification | LiAlH₄, SOCl₂, K₂CO₃/CH₃CN | 43% | |
| 2 | Suzuki Coupling | Pd(OAc)₂, p-tolylboronic acid | 65% | |
| 3 | Hydrolysis | LiOH/THF | 89% |
Q. Table 2. Analytical Parameters for Structural Confirmation
| Technique | Parameters | Observations | Reference |
|---|---|---|---|
| H-NMR | 500 MHz, CDCl₃ | δ 4.65 (s, 2H, CH₂Cl) | |
| HRMS | [M+Na] | m/z calc. 386.39, exp. 386.80 | |
| X-ray Diffraction | R-factor | 0.044 (high confidence) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
